苯甲酸苄酯-6-羟基烟酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

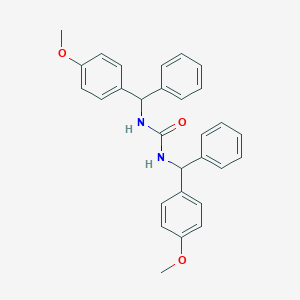

The synthesis of compounds related to Benzyl 6-hydroxynicotinate involves complex reactions, including the use of Ru(II) complexes with specific hydrazides, showcasing intricate synthesis routes involving elemental analysis, spectroscopic techniques, and crystal X-ray diffraction studies (Nataraj Chitrapriya et al., 2011). Another method employs palladium-catalyzed Suzuki–Miyaura cross-coupling followed by oxidative lactonization, presenting a novel route for synthesizing benzo[c]chromen-6-ones (Raju Singha et al., 2013).

Molecular Structure Analysis

Investigations into molecular structures, including benzoic acid derivatives, utilize gas-phase electron diffraction and theoretical calculations to determine structural parameters, highlighting the importance of internal hydrogen bonding and conformational stability (K. Aarset et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of Benzyl 6-hydroxynicotinate derivatives includes hydroxylation reactions, where specific enzymes catalyze the transformation of benzoic acid derivatives to salicylic acid, illustrating enzymatic mechanisms and substrate specificity (José León et al., 1995).

Physical Properties Analysis

The physical properties of related compounds, such as those undergoing Suzuki–Miyaura cross-coupling and oxidative lactonization, are influenced by their molecular structure and synthesis routes, affecting their stability, solubility, and crystalline forms (Raju Singha et al., 2013).

Chemical Properties Analysis

Chemical transformations, such as N-hydroxylation, exhibit significant changes in biological activity, indicating the potential for diverse applications in chemical and biological research. These transformations can enhance specific properties, such as anti-HIV activities, showcasing the compound's versatility and functional adaptability (Xiaowan Tang et al., 2015).

科学研究应用

催化应用

在催化领域,接枝在有序介孔二氧化硅 KIT-6 上的乙酰丙酮钒酰已显示出增强的催化性能,可将苯直接羟基化为苯酚,这是绿色化学中的一项关键反应。该方法利用胺官能化的 KIT-6 作为催化载体,在固定催化剂的同时保持介孔结构,从而在某些条件下提高了催化活性 (徐等人,2019)。

缓蚀

螺环丙烷衍生物,包括与苯甲酸苄酯-6-羟基烟酸酯相关的化合物,已对其在酸性溶液中对低碳钢的缓蚀性能进行了研究。这些化合物符合朗缪尔等温线模型,表明在金属表面上存在物理和化学吸附过程的混合,这可能有利于开发新的缓蚀剂 (Chafiq 等人,2020)。

光谱学

通过红外多光子解离光谱阐明了去质子化 6-羟基烟酸的相结构,提供了对 N-杂环化合物互变异构的见解。这项研究是理解类似化合物在各种环境中的行为的基础 (van Stipdonk 等人,2014)。

生物催化

在 Pseudomonas putida KT2440 中烟酸脱氢酶将烟酸转化为 6-羟基烟酸,突出了通过微生物生物催化生产药物中间体的潜力。该途径展示了基因工程细菌在从简单前体中创造有价值的化学产品的效用 (Yang 等人,2008)。

材料科学

研究通过接枝到二氧化硅网络上来改性 6-羟基烟酸,以制备有机-无机分子基杂化材料,表明在发光材料中具有潜在的应用。这种方法利用了杂化材料的光物理性质,可用于各种技术应用中 (Zhao & Yan,2005)。

作用机制

Target of Action

Benzyl 6-hydroxynicotinate primarily targets the enzyme 6-Hydroxynicotinate 3-Monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase that plays a crucial role in the degradation of nicotinate by aerobic bacteria .

Mode of Action

The compound interacts with its target, NicC, to undergo a decaboxylative hydroxylation reaction . This interaction involves a multistep process that includes 6-HNA binding, NADH binding and FAD reduction, and O2 binding with C4a-adduct formation, substrate hydroxylation, and FAD regeneration . The process substantially increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction .

Biochemical Pathways

The action of Benzyl 6-hydroxynicotinate affects the nicotinate degradation pathway in aerobic bacteria . The compound is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . Nine core enzymes are responsible for the catalytic process, and the third step is a non-enzymatic reaction .

Pharmacokinetics

The compound’s interaction with nicc suggests that it may be absorbed and distributed in organisms that express this enzyme .

Result of Action

The action of Benzyl 6-hydroxynicotinate results in the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA) . This leads to the production of 2,5-dihydroxypyridine (2,5-DHP) with stoichiometric oxidation of NADH to NAD+ . The process is part of the degradation of nicotinate by aerobic bacteria .

安全和危害

Benzyl 6-hydroxynicotinate has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention) .

属性

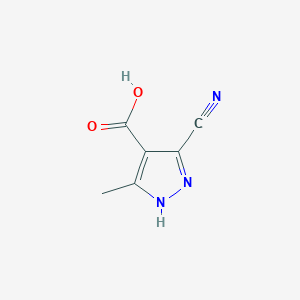

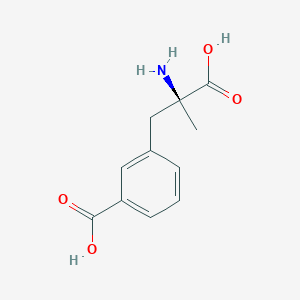

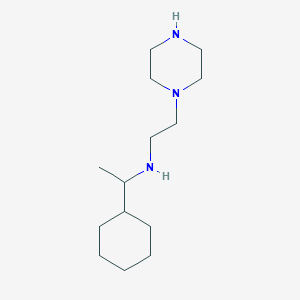

IUPAC Name |

benzyl 6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBIRINXNOIQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427468 |

Source

|

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-hydroxynicotinate | |

CAS RN |

191157-01-4 |

Source

|

| Record name | BENZYL 6-HYDROXYNICOTINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)